1,7-Diisothiocyanatoheptane
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Overview
Description
1,7-Diisothiocyanatoheptane is an organic compound with the molecular formula C9H14N2S2. It is characterized by the presence of two isothiocyanate groups attached to a heptane backbone. This compound is used as a reagent in various chemical reactions and has applications in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diisothiocyanatoheptane can be synthesized through the reaction of 1,7-diaminoheptane with thiophosgene. The reaction typically involves the following steps:
- Dissolve 1,7-diaminoheptane in an appropriate solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,7-Diisothiocyanatoheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can be substituted with other nucleophiles, such as amines or alcohols, to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.
Oxidation and Reduction Reactions: The isothiocyanate groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Thiourea Derivatives: Formed through substitution reactions with amines.
Addition Products: Formed through reactions with alkenes or alkynes.
Oxidized or Reduced Isothiocyanates: Formed through oxidation or reduction reactions.
Scientific Research Applications
1,7-Diisothiocyanatoheptane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including thiourea derivatives and other isothiocyanates.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-Diisothiocyanatoheptane involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzyme activity by reacting with active site residues, thereby blocking substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
1,7-Diaminoheptane: A precursor in the synthesis of 1,7-Diisothiocyanatoheptane, characterized by the presence of amino groups instead of isothiocyanate groups.
1,7-Diisocyanatoheptane: Similar in structure but contains isocyanate groups instead of isothiocyanate groups.
1,7-Dithiocyanatoheptane: Contains thiocyanate groups instead of isothiocyanate groups.
Uniqueness
This compound is unique due to its dual isothiocyanate groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the study of protein modification and enzyme inhibition .
Properties
Molecular Formula |
C9H14N2S2 |
---|---|
Molecular Weight |
214.4 g/mol |
IUPAC Name |
1,7-diisothiocyanatoheptane |
InChI |
InChI=1S/C9H14N2S2/c12-8-10-6-4-2-1-3-5-7-11-9-13/h1-7H2 |
InChI Key |
UKPBPYXUKRABHU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=C=S)CCCN=C=S |
Origin of Product |
United States |
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